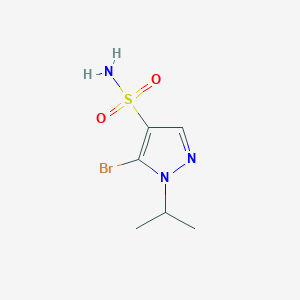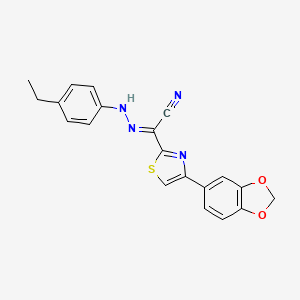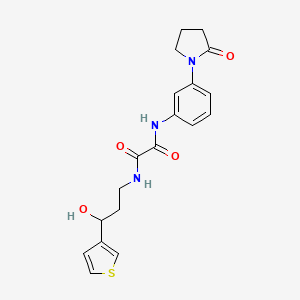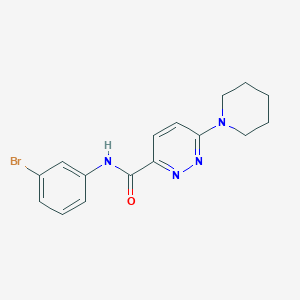![molecular formula C19H19NO B2978239 N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide CAS No. 2411312-75-7](/img/structure/B2978239.png)
N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been used extensively in scientific research to explore the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide acts as a selective antagonist of mGluR5 by binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in glutamate-mediated neurotransmission and modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the inhibition of glutamate-mediated neurotransmission. It has also been shown to have potential neuroprotective effects in various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide in lab experiments is its selectivity for mGluR5, which allows for more precise modulation of glutamate-mediated neurotransmission. However, one limitation is that this compound may have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
Future research on N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide could focus on the development of more selective antagonists of mGluR5, as well as the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, further studies could investigate the potential off-target effects of this compound and how they may impact data interpretation.
Synthesis Methods
The synthesis of N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide involves a series of chemical reactions starting with the reaction of 4-bromobenzophenone with 1-phenylethylamine to form 1-(4-bromophenyl)-1-phenylethylamine. This intermediate is then reacted with propargyl bromide to form N-[1-(4-bromophenyl)ethyl]prop-2-yn-1-amine, which is subsequently reacted with methyl iodide to form this compound.
Scientific Research Applications
N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide has been used extensively in scientific research to explore the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome.
properties
IUPAC Name |
N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-4-8-19(21)20(3)15(2)16-11-13-18(14-12-16)17-9-6-5-7-10-17/h5-7,9-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQURMUUAARZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)



![2-Cyclopropyl-5-(5,6-dimethylpyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2978164.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)






![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)
